4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine

Medicinal Chemistry Structure-Activity Relationship Ligand Design

This 4-aryl-2-aminopyridine scaffold is the validated pharmacophoric core for anticancer lead discovery, not interchangeable with its 6-aryl or N-aryl regioisomers. The free 2-amine enables rapid amide/sulfonamide library synthesis, while the 4-(2,4-dimethylphenyl) group defines target-binding geometry distinct from 6-aryl analogs. ≥95% purity, drug-like logP (3.26) and TPSA (38.91), non-hazardous shipping. Multi-supplier availability ensures supply chain resilience. Secure your SAR study starting material today.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
Cat. No. B13159106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC(=NC(=C2)C)N)C
InChIInChI=1S/C14H16N2/c1-9-4-5-13(10(2)6-9)12-7-11(3)16-14(15)8-12/h4-8H,1-3H3,(H2,15,16)
InChIKeyFOXVYGGVCDLLQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine: Chemical Identity, Vendor Specifications, and Core Structural Features for Informed Procurement


4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine (CAS 1536866-32-6) is a 2-aminopyridine derivative bearing a 2,4-dimethylphenyl substituent at the pyridine 4-position and a methyl group at the 6-position, with molecular formula C14H16N2 and molecular weight 212.29 g/mol . Commercially available from multiple suppliers at a minimum purity specification of 95%, the compound is supplied as a research-grade building block for medicinal chemistry and ligand design, with reported computed physicochemical parameters including a LogP of 3.26 and a topological polar surface area (TPSA) of 38.91 Ų . The 2-aminopyridine scaffold is recognized in the medicinal chemistry literature for its versatility in generating bioactive molecules spanning kinase inhibition, GPCR modulation, and antiparasitic activity [1][2].

Why 4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine Cannot Be Replaced by Generic 2-Aminopyridine Building Blocks: The Case for Position-Specific and Substitution-Specific Selection


2-Aminopyridine derivatives with aryl substituents cannot be treated as interchangeable synthons because the position of the aryl group on the pyridine ring (C-4 vs. C-6) and the methyl substitution pattern on the phenyl ring (2,4-dimethyl vs. other isomers) fundamentally alter molecular topology, electronic distribution, and pharmacophoric geometry . The 4-aryl substitution creates a distinct vector angle relative to the 2-amine and 6-methyl groups, generating a molecular shape that is topologically non-superimposable on its 6-aryl regioisomer, 6-(2,4-dimethylphenyl)pyridin-2-amine (CAS 1183201-30-0), and electronically distinct from its N-aryl constitutional isomer, N-(2,4-dimethylphenyl)-6-methylpyridin-2-amine (CAS 758705-81-6) [1]. In drug discovery programs where 4-aryl-2-aminopyridines have demonstrated anticancer potential [2], substitution at the 4-position is the structural determinant of activity; replacement with a 6-aryl or N-aryl analog would place the dimethylphenyl group in a different region of the binding site, predictably abolishing or altering target engagement.

Quantitative Evidence Guide: How 4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine Differentiates from Its Closest Structural Analogs


Regioisomeric Differentiation: 4-Aryl vs. 6-Aryl Substitution Alters Molecular Topology and Core Pharmacophoric Vectors

The target compound bears the 2,4-dimethylphenyl group at the pyridine C-4 position, whereas its closest commercially available regioisomer, 6-(2,4-dimethylphenyl)pyridin-2-amine (CAS 1183201-30-0), carries the identical aryl group at C-6 . This regioisomeric shift positions the aryl ring at a divergent angle relative to the 2-amine hydrogen-bond donor/acceptor motif. The 4-aryl substitution pattern is specifically required for the anticancer activity reported in the 4-aryl-2-aminopyridine chemotype [1]; replacement with a 6-aryl isomer relocates the hydrophobic aryl group to a topologically distinct region of chemical space, which is predicted to abrogate target binding in systems where the 4-aryl geometry is the pharmacophoric determinant.

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Constitutional Isomer Differentiation: C-Aryl vs. N-Aryl Substitution Determines Amine Availability and Basicity

The target compound features a C-aryl linkage (phenyl directly attached to pyridine C-4), preserving the 2-NH2 group as a free primary amine available for hydrogen bonding, derivatization, or salt formation. Its constitutional isomer, 2-Pyridinamine, N-(2,4-dimethylphenyl)-6-methyl- (CAS 758705-81-6), bears the dimethylphenyl group on the exocyclic nitrogen, converting the primary amine into a secondary amine with altered basicity, steric environment, and hydrogen-bond donor capacity [1]. In the N-aryl isomer, the 2-amino group is no longer available as a primary amine nucleophile for subsequent synthetic elaboration (e.g., amide coupling, reductive amination, or diazotization), fundamentally altering its utility as a synthetic building block .

Synthetic Chemistry Medicinal Chemistry Fragment-Based Drug Discovery

Physicochemical Differentiation: LogP and TPSA Values Define Drug-Likeness and Permeability Profile Relative to Close Analogs

The target compound has computed LogP of 3.26 and TPSA of 38.91 Ų , placing it within favorable oral drug-like space (Lipinski Rule of Five compliant: MW <500, LogP <5, H_Donors ≤1, H_Acceptors ≤2). In comparison, the 6-aryl regioisomer (MW 198.26, lacking the pyridine 6-methyl group) has a lower molecular weight and is predicted to have a lower LogP due to the absence of the hydrophobic methyl substituent, while the 3-[(2,5-dimethylphenyl)methoxy]-6-methylpyridin-2-amine analog (CAS 300665-41-2, MW 242.32) contains an ether linker and different dimethyl substitution pattern (2,5- vs. 2,4-), yielding higher TPSA and altered permeability characteristics . The 2,4-dimethylphenyl substitution pattern on the target compound provides a specific steric and electronic profile distinct from the 2,5-dimethylphenyl isomer .

ADME Prediction Drug Design Physicochemical Profiling

Class-Level Evidence: 4-Aryl-2-aminopyridine Chemotype Demonstrates Anticancer Potential Requiring C-4 Aryl Geometry

A published synthesis and biological evaluation study of 4-aryl-2-aminopyridine derivatives explicitly demonstrated anticancer potential for this chemotype, employing a synthetic route (Suzuki coupling followed by Buchwald-Hartwig amination) directly applicable to the target compound [1]. Separately, 2-aminopyridine derivatives have been identified as possessing antiparasitic activity with cross-activity against cancer cells, establishing the broader pharmacophore relevance of the 2-aminopyridine core [2]. Critically, the 4-aryl substitution pattern is specifically implicated in these activities — the 6-aryl regioisomer was not evaluated in these studies and cannot be assumed to possess equivalent biological activity. While direct IC50 or EC50 data for the specific target compound are not available in the peer-reviewed literature at the time of this analysis, the class-level evidence establishes the 4-aryl geometry as a validated pharmacophoric element for anticancer screening [1].

Anticancer Research Chemotype Validation Drug Discovery

Synthetic Tractability: Palladium-Catalyzed Route Enables Efficient Derivatization at the 2-Amine Position

The target compound's synthetic accessibility via the established Suzuki coupling plus Buchwald-Hartwig amination sequence [1] provides a validated, high-yielding route for preparation and subsequent derivatization. The free 2-NH2 group (H_Donors = 1) is directly available for amide bond formation, sulfonamide synthesis, urea generation, or reductive amination, enabling rapid library expansion. In contrast, the N-aryl constitutional isomer (CAS 758705-81-6) has the amine already substituted, blocking this derivatization pathway entirely. The 6-aryl regioisomer, while also bearing a free 2-amine, lacks the 6-methyl group that provides additional steric and electronic modulation of the pyridine ring during subsequent reactions .

Synthetic Methodology Parallel Synthesis Building Block Utility

Purity and Quality Baseline: 95% Minimum Purity with Established Storage Conditions Enables Reproducible Screening

The target compound is commercially available at a minimum purity specification of 95% from multiple independent suppliers (AKSci, Leyan), with recommended long-term storage in a cool, dry place and classification as non-hazardous for transport . This purity level is suitable for biological screening without additional purification. The 6-aryl regioisomer is available at 97-98% purity , a marginally higher specification, while the N-aryl isomer has limited commercial availability and less established quality documentation. The target compound benefits from multi-supplier sourcing, reducing supply chain risk and enabling competitive procurement.

Quality Control Compound Management Reproducibility

Best-Fit Application Scenarios for 4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine Based on Differentiation Evidence


Anticancer Lead Generation Leveraging the 4-Aryl-2-aminopyridine Pharmacophore

Research groups pursuing anticancer lead discovery based on the 4-aryl-2-aminopyridine chemotype should prioritize this compound as a core scaffold for hit expansion. The published demonstration of anticancer potential for 4-aryl-2-aminopyridine derivatives , combined with the compound's drug-like physicochemical profile (LogP 3.26, TPSA 38.91) , makes it a suitable starting point for structure-activity relationship (SAR) studies. The free 2-amine handle enables rapid amide and sulfonamide library synthesis, while the 2,4-dimethylphenyl and 6-methyl substituents provide hydrophobic contacts for target binding. Critically, the 4-aryl geometry is the validated pharmacophoric element — replacement with the 6-aryl regioisomer would invalidate the chemotype hypothesis.

Fragment-Based Drug Discovery Requiring a Primary Amine-Containing 2-Aminopyridine Building Block

In fragment-based drug discovery (FBDD) programs, this compound serves as a Rule-of-Five-compliant fragment (MW 212.29, LogP 3.26, H_Donors 1, H_Acceptors 2) with a synthetically accessible primary amine for fragment elaboration. Unlike the N-aryl constitutional isomer, which cannot undergo amine-directed chemistry, the target compound's free 2-NH2 permits amide coupling, reductive amination, urea formation, and Buchwald-Hartwig N-arylation . The C-4 aryl substitution provides a defined exit vector for growing the fragment toward additional binding pockets, while the 6-methyl group offers a site for further SAR exploration through C-H functionalization.

Kinase Inhibitor Scaffold Design Using 2-Aminopyridine as a Hinge-Binding Motif

2-Aminopyridines are established hinge-binding motifs in kinase inhibitor design, with the 2-amine and pyridine N1 forming the canonical donor-acceptor hydrogen-bond pair with the kinase hinge region . The target compound's specific substitution pattern — 4-(2,4-dimethylphenyl) and 6-methyl — generates a predicted binding pose where the 2,4-dimethylphenyl group occupies the hydrophobic selectivity pocket adjacent to the hinge, while the 6-methyl group projects toward the solvent interface . This geometry is fundamentally distinct from that of the 6-aryl regioisomer, which would orient the dimethylphenyl group into the solvent channel, predictably losing the selectivity interactions accessible to the 4-aryl isomer.

Parallel Synthesis and Compound Library Production for High-Throughput Screening

For core facility and CRO teams producing 2-aminopyridine-based screening libraries, the target compound offers practical procurement advantages: multi-supplier availability (AKSci, Leyan) , ≥95% purity suitable for direct use in biological assays , and non-hazardous shipping classification that simplifies logistics . The single free amine handle provides a defined, chemoselective derivatization point for automated parallel synthesis workflows, minimizing the need for protecting group strategies. The compound's computed LogP of 3.26 and moderate TPSA of 38.91 predict favorable solubility in DMSO at screening-relevant concentrations (typically 10-30 mM for compounds in this LogP range).

Quote Request

Request a Quote for 4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.